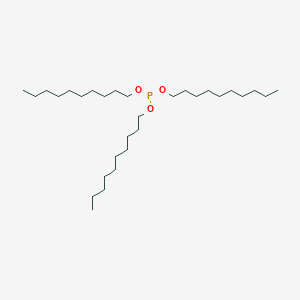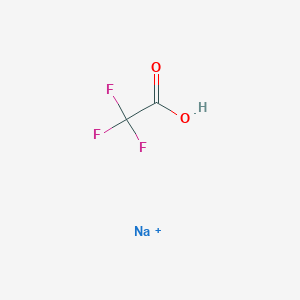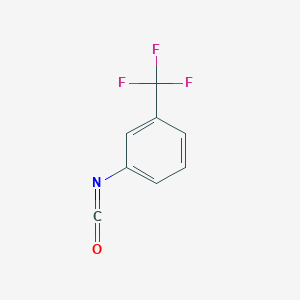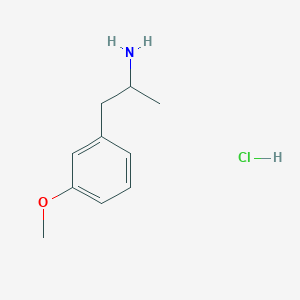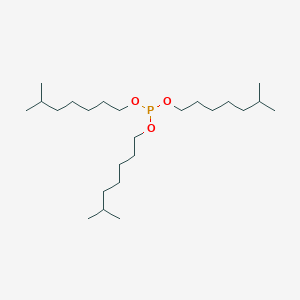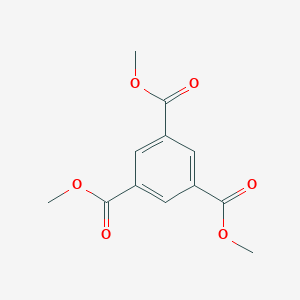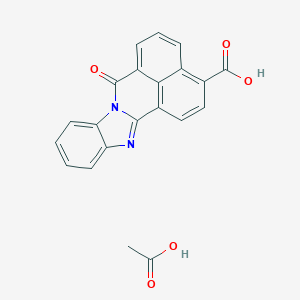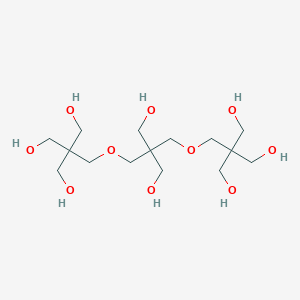
三氟乙酰胺
概述
描述
Trifluoroacetamide (TFA) is a powerful, versatile, and widely used chemical reagent in organic synthesis, biochemistry, and analytical chemistry. TFA is a highly reactive, colorless liquid with a boiling point of 168°C and a molecular weight of 115.05 g/mol. It is an important building block for the synthesis of various organic compounds and has been used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. TFA has also been used as a solvent in the extraction of proteins and other biomolecules.
科学研究应用
安全和危害
未来方向
作用机制
Target of Action
Trifluoroacetamide, also known as 2,2,2-Trifluoroacetamide, is primarily used as a protective group in organic synthesis . It is particularly used for the protection of primary amides . The primary target of trifluoroacetamide is the nitrogen atom in primary amides .
Mode of Action
Trifluoroacetamide interacts with its targets by initially activating the nitrogen in primary N-(p-toluenesulfonyl) amides . This activation is followed by the reductive cleavage of the p-toluenesulfonyl group with samarium diiodide . This process allows for the deprotection of notoriously difficult to unmask primary N-(p-toluenesulfonyl) amides .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of trifluoroacetylated amino groups . The activation of the nitrogen atom and subsequent reductive cleavage is a key step in this process .
Result of Action
The primary result of trifluoroacetamide’s action is the successful deprotection of primary N-(p-toluenesulfonyl) amides . This allows for further reactions to occur with the now accessible nitrogen atom .
Action Environment
The efficacy and stability of trifluoroacetamide can be influenced by environmental factors such as temperature and pH . For instance, the deprotection process occurs at low temperatures . Additionally, the stability of trifluoroacetamide can vary under different pH conditions .
生化分析
Biochemical Properties
Trifluoroacetamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, trifluoroacetamide can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, trifluoroacetamide has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
Trifluoroacetamide exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, trifluoroacetamide can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, trifluoroacetamide has been shown to affect metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of trifluoroacetamide involves several key interactions at the molecular level. Trifluoroacetamide can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation . This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, trifluoroacetamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoroacetamide can change over time due to its stability and degradation properties. Studies have shown that trifluoroacetamide is relatively stable under various conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to trifluoroacetamide has been observed to cause alterations in cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of trifluoroacetamide can vary with different dosages in animal models. At low doses, trifluoroacetamide may exhibit minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disruptions . Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
Trifluoroacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways . These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, trifluoroacetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of trifluoroacetamide within specific tissues can influence its biochemical activity and effects on cellular function .
Subcellular Localization
Trifluoroacetamide exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize within certain organelles, such as the mitochondria and nucleus, where it can interact with key biomolecules and influence cellular processes . Targeting signals and post-translational modifications may direct trifluoroacetamide to specific compartments, enhancing its biochemical activity and effects .
属性
IUPAC Name |
2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKYWOKHZRQRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059868 | |
| Record name | Acetamide, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS] | |
| Record name | 2,2,2-Trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.85 [mmHg] | |
| Record name | 2,2,2-Trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
354-38-1 | |
| Record name | Trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36MU16BYFK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trifluoroacetamide?
A1: Trifluoroacetamide has the molecular formula C2H2F3NO and a molecular weight of 113.04 g/mol.
Q2: What are some key spectroscopic characteristics of trifluoroacetamide?
A2: Trifluoroacetamides, under electron impact mass spectrometry, exhibit characteristic peaks at m/z 69 due to [CF3]+ and often at m/z 97 corresponding to the [COCF3]+ ion fragment. [] They also show distinct signals in 1H and 19F NMR spectra. [, ]
Q3: Is trifluoroacetamide moisture-sensitive?
A3: Yes, trifluoroacetamide is moisture-sensitive and should be handled accordingly. []
Q4: What are some common applications of trifluoroacetamide in organic synthesis?
A4: Trifluoroacetamide is frequently used as a protecting group for amines, particularly in peptide, aminosugar, and steroid glucoside synthesis. This is due to its ease of removal and the stability it provides to the protected amine. []
Q5: Can trifluoroacetamide be used to synthesize other trifluoroacetylated compounds?
A5: Yes, trifluoroacetamide can be alkylated with benzyl (pseudo)halides to prepare benzylic N-trifluoroacetamides. [] These compounds can then be further transformed into various trifluoromethylated heterocycles.
Q6: How is trifluoroacetamide used in analytical chemistry?
A6: Trifluoroacetamide derivatives are valuable in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for analyzing various compounds, including bacterial amines, domoic acid, and fecal sterols. [, , ]
Q7: How is trifluoroacetamide used in surface modification?
A7: Trifluoroacetamide-terminated alkenes show promise in modifying carbon surfaces through photochemical grafting. The trifluoroacetamide group acts as an efficient electron acceptor, facilitating the grafting process and enabling the formation of dense monolayers. []
Q8: Are there any applications of trifluoroacetamide in materials science?
A8: Yes, a difunctional benzoxazine containing an o-trifluoroacetamide group has been synthesized and used as a precursor for polybenzoxazole. The resulting fluorinated polybenzoxazole demonstrates excellent properties, including a low dielectric constant, high thermal stability, and long shelf life. []
Q9: Can trifluoroacetamide be used as a source of CF3 in organic synthesis?
A9: Yes, recent research has shown that trifluoroacetamide, along with trifluoroacetic anhydride (TFAA), can be used as a CF3 source for the synthesis of trifluoromethylated imidazo-fused N-heterocycles. []
Q10: Have computational methods been used to study reactions involving trifluoroacetamide derivatives?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of coupling reactions involving N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkynes catalyzed by CuI. These calculations provide insights into the reaction pathways and intermediates involved. []
Q11: How does the structure of trifluoroacetamide derivatives influence their biological activity?
A11: Studies on trifluoroacetamide analogues of siastatin B have shown that the presence and configuration of hydroxyl groups on the piperidine ring significantly affect their inhibitory activity against β-glucuronidase. []
Q12: Have any structure-activity relationship studies been conducted on flupyrimin, a trifluoroacetamide insecticide?
A12: Yes, research on flupyrimin analogues demonstrated the importance of both the pyridinylidene and trifluoroacetyl moieties for its insecticidal activity. These pharmacophores contribute to its binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. []
Q13: How can trifluoroacetamide derivatives be analyzed using GC-MS?
A14: Trifluoroacetamide derivatives can be analyzed using GC-MS after derivatization with silylating agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This enhances their volatility and detectability. [, , ]
Q14: What derivatization techniques are employed for analyzing parabens using GC-MS?
A15: Parabens analysis through GC-MS often utilizes silylation reagents such as MTBSTFA, BSTFA, MSTFA, and BSA to enhance their thermal stability, volatility, and detectability. []
Q15: How is chemometric analysis used to optimize derivatization procedures for analyzing oestrogenic steroids?
A16: Principal component analysis (PCA) helps optimize derivatization conditions by reducing the dimensionality of data obtained from reactions with different reagents and conditions. This allows for identifying the most effective reagent and conditions for complete derivatization and enhanced sensitivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


